

# Experimental Protocols for Pharmacokinetic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

[Get Quote](#)

For researchers, understanding the methodologies used to determine these parameters is crucial. Key experimental details from the studies are outlined below.

### Study Focus

### Methodology Details

| **Human ADME Study** | • **Design:** Open-label, single 89 mg intravenous dose in healthy male subjects [1]. • **Analysis:** Measurement of plasma concentrations of **gedatolisib** and total radioactivity to determine pharmacokinetics and recovery [1]. | **LC-MS/MS Bioanalytical Method (Mouse Plasma)** | • **Extraction:** Simple protein precipitation [2]. • **Chromatography:** Column: **Atlantis dC18**; Mobile Phase: **10 mM ammonium formate and acetonitrile (30:70% v/v)**, both with 0.1% formic acid; Flow Rate: **0.7 mL/min**; Run Time: **2.0 min** [2]. • **Detection:** Tandem Mass Spectrometry; **Gedatolisib** MRM transition:  **$m/z$  616.40 → 488.20** [2]. • **Validation:** The method was validated as per US FDA guidelines over a linear range of **1.33–2667 ng/mL** [2]. |

## Pharmacokinetic/Pharmacodynamic Relationship and Clinical Dosing

**Gedatolisib**'s long half-life supports a once-weekly dosing schedule in clinical trials [3]. The following diagram illustrates the established relationships between its pharmacokinetic properties, mechanism of action, and clinical outcomes.



Click to download full resolution via product page

Based on the gathered evidence, here are the key clinical implications of **gedatolisib**'s PK/PD profile:

- **Favorable Dosing Schedule:** The long terminal half-life of approximately **37 hours** supports a once-weekly intravenous dosing regimen, which has been successfully employed in multiple clinical trials [4] [3] [5].
- **Minimal Drug-Drug Interaction Risk from Metabolism:** **Gedatolisib** undergoes **minimal hepatic metabolism**, which suggests a lower potential for pharmacokinetic drug-drug interactions when combined with other agents [1]. This is a significant advantage in oncology, where combination therapies are standard.
- **Route of Elimination:** The major route of elimination is via the feces as **unchanged parent drug**, confirming that biliary and/or intestinal secretion is the principal clearance mechanism [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. , Metabolism, and Excretion of Distribution in Healthy... Gedatolisib [pubmed.ncbi.nlm.nih.gov]
2. Method development and validation for the estimation of gedatolisib in... [colab.ws]
3. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF ... [pmc.ncbi.nlm.nih.gov]
4. A Phase 1B open-label study of gedatolisib (PF-05212384) ... [pmc.ncbi.nlm.nih.gov]
5. First-in-Human Study of PF-05212384 (PKI-587), a ... - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Experimental Protocols for Pharmacokinetic Analysis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548378#gedatolisib-pharmacokinetics-half-life-distribution>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)